2-Fluoro-2-(4-methoxyphenyl)butan-1-amine
Description
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is an organic compound that belongs to the class of fluorinated amines It features a fluorine atom and a methoxyphenyl group attached to a butan-1-amine backbone
Properties
IUPAC Name |
2-fluoro-2-(4-methoxyphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZXYOQKVJNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.
Another approach involves the direct fluorination of a suitable precursor using electrophilic fluorinating agents such as Selectfluor
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The use of continuous flow reactors can further enhance the production process by providing better control over reaction parameters and improving overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butanone:
4-Fluoro-2-methoxyphenylboronic acid: This compound contains both fluorine and methoxy groups but differs in its boronic acid functionality.
Uniqueness
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is unique due to the presence of both a fluorine atom and a methoxyphenyl group on the butan-1-amine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-Fluoro-2-(4-methoxyphenyl)butan-1-amine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
The biochemical properties of this compound are influenced by its structural features, particularly the presence of a fluorine atom and a methoxy group. These characteristics enhance its ability to form hydrogen bonds and increase binding affinity to biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₅FNO₂ |
| Molecular Weight | 197.25 g/mol |
| Functional Groups | Amine, Fluorine, Methoxy |
| Binding Affinity | Enhanced due to fluorine presence |
Cellular Effects
Research indicates that this compound significantly influences various cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it impacts the MAPK/ERK signaling pathway, which is crucial for regulating cellular proliferation and differentiation.
Dose-Dependent Effects
In vitro studies suggest that the compound can alter gene expression patterns in response to different dosages:
- Low Doses : May enhance enzymatic activity without inducing toxicity.
- High Doses : Could lead to adverse effects on cell viability.
Molecular Mechanisms
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The fluorine atom enhances selectivity and binding affinity for enzymes involved in metabolic pathways.
Mechanistic Insights
- Enzyme Inhibition : The compound binds to active sites of kinases, inhibiting their activity.
- Gene Regulation : Alters transcription factor activity through signaling pathways.
- Cellular Metabolism : Modulates metabolic enzyme activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
Antiparasitic Activity
In a study examining related compounds, derivatives of this compound exhibited varying degrees of activity against Trypanosoma species, suggesting potential applications in treating parasitic infections.
Cytotoxicity Profiles
Compounds similar to this one were evaluated for cytotoxicity against mammalian cell lines. Results indicated moderate cytotoxicity at higher concentrations but significant antiparasitic activity at lower doses.
Dual Inhibition Mechanism
Research identified that certain derivatives act as dual inhibitors of serotonin and noradrenaline reuptake, indicating potential use in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
